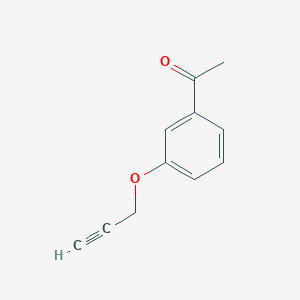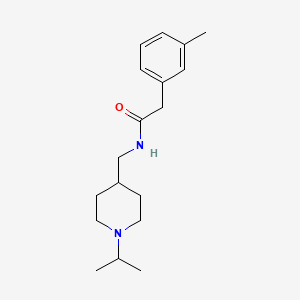
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide, commonly known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPP belongs to the class of piperidine derivatives and is known to have a unique mechanism of action that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of IPP involves its ability to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. IPP acts as a modulator of the sigma-1 receptor, which leads to the activation of various signaling pathways that are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
IPP has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been found to modulate the activity of various enzymes and proteins that are involved in cellular metabolism, signaling, and gene expression. IPP has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and movement control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPP has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various laboratory experiments. IPP is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, IPP has some limitations as well. It is a highly potent compound and requires careful handling to avoid exposure to skin and eyes. Additionally, IPP is relatively expensive compared to other research chemicals, which may limit its use in some laboratories.
Direcciones Futuras
There are several potential future directions for research on IPP. One area of interest is the development of new drugs based on the structure of IPP. Researchers are exploring the possibility of modifying the structure of IPP to enhance its therapeutic properties and reduce its side effects. Another area of interest is the study of the sigma-1 receptor and its role in various diseases. Researchers are investigating the role of the sigma-1 receptor in cancer, neurodegenerative diseases, and psychiatric disorders. Finally, researchers are exploring the possibility of using IPP as a research tool to study various cellular processes and signaling pathways.
Métodos De Síntesis
The synthesis of IPP involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing IPP involves the reaction of 1-isopropylpiperidine with m-tolylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant activity against a variety of diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. IPP has also been shown to have anti-inflammatory, analgesic, and anti-anxiety properties.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)20-9-7-16(8-10-20)13-19-18(21)12-17-6-4-5-15(3)11-17/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHFXFXTIOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
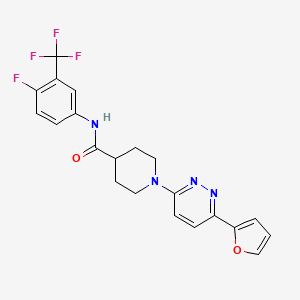
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
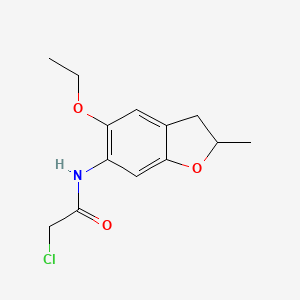
![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)

![5-(Furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)
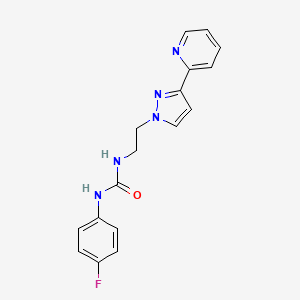
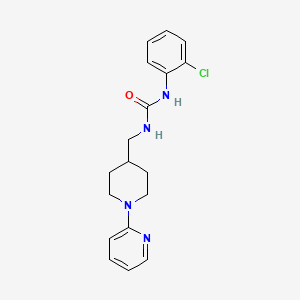
![6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride](/img/structure/B2908621.png)

![4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2908625.png)
